molecular formula C12H13NO2S2 B2790376 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 2034240-73-6

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2790376
CAS No.: 2034240-73-6
M. Wt: 267.36
InChI Key: FXQNXPWVOMILFT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound provided for research and development purposes. This acetamide derivative features a distinct molecular architecture incorporating two distinct thiophene rings—thiophen-2-yl and thiophen-3-yl—linked to a hydroxyethylacetamide core . Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their versatile applications . They are recognized as important heterocyclic scaffolds found in various pharmacological agents, with reported activities including antimicrobial, anti-inflammatory, and antitumor effects . The presence of multiple heteroaromatic systems in this molecule makes it a valuable intermediate for further chemical exploration and a candidate for building combinatorial libraries in drug discovery . Researchers can utilize this compound as a key precursor in synthetic chemistry programs or for investigating structure-activity relationships (SAR) of complex thiophene derivatives. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-9(14)13-8-12(15,10-4-6-16-7-10)11-3-2-5-17-11/h2-7,15H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQNXPWVOMILFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide, a compound characterized by its dual thiophene structure, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3S2C_{13}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of 310.4 g/mol. The compound features a hydroxyl group and two thiophene rings, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to act as an inhibitor of cholinesterases, which are critical enzymes involved in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

Cholinesterase Inhibition

Research indicates that derivatives of thiophene compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have reported IC50 values for related thiophene hybrids ranging from 4.6 μM to 77.9 μM for BChE inhibition . This suggests that this compound may possess similar or enhanced inhibitory effects.

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using the DPPH radical scavenging assay. Compounds with similar structures have demonstrated effective radical scavenging capabilities, indicating that this compound may also exhibit protective effects against oxidative stress .

Antimicrobial Activity

In vitro studies have shown that thiophene derivatives can possess antimicrobial properties. For example, certain compounds have been effective against multidrug-resistant strains of bacteria . The potential for this compound to act as an antimicrobial agent remains an area for further exploration.

Case Studies and Research Findings

  • Cholinesterase Inhibition : A study highlighted the efficacy of thiophene hybrids in inhibiting cholinesterases, with some compounds showing IC50 values comparable to established drugs like galantamine .
    CompoundAChE IC50 (μM)BChE IC50 (μM)
    Thiophene Hybrid II7.94.6
    Thiophene Hybrid III5.35.3
  • Antioxidant Activity : Research on related compounds demonstrated significant antioxidant effects, with some exhibiting IC50 values as low as 26.8 μM in DPPH assays .
  • Antimicrobial Studies : Compounds with similar thiophene structures have shown promise against resistant bacterial strains, suggesting that this compound could also be effective in this regard .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
  • Structure: Contains a cyano group on the thiophen-2-yl moiety and a thiophen-2-yl substituent on the acetamide.
  • Synthesis: Prepared via activation of 2-(thiophen-2-yl)acetic acid to its acetyl chloride, followed by reaction with 2-aminothiophene-3-carbonitrile .
  • Key Differences: The cyano group introduces electronegativity, enhancing reactivity in nucleophilic additions compared to the hydroxy group in the target compound. This compound is primarily studied for herbicidal applications .
N-(2-(Dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide
  • Structure: Features a dimethylaminoethyl group and a thiophen-3-yl substituent.
  • Synthesis : Derived from 3-thiophene acetic acid and N,N-dimethylethylenediamine using boric acid in toluene .
  • Key Differences: The dimethylamino group imparts basicity and amphiphilic properties, making it suitable for drug delivery systems.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Substituted with a dichlorophenyl group and a thiazole ring.
  • Synthesis: Formed via coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole using carbodiimide-mediated activation .
  • Key Differences : The dichlorophenyl and thiazole groups enhance hydrophobic interactions and crystallinity, as evidenced by its stable hydrogen-bonded 1D chains. The target compound’s dual thiophenes may favor π-π stacking over halogen bonding .
Hydrogen Bonding and Solubility
  • The hydroxy group in the target compound enhances aqueous solubility compared to non-polar analogs like dichlorophenylacetamides .
  • Cyano-substituted acetamides () exhibit lower solubility due to hydrophobic interactions but higher thermal stability.

Crystallographic and Stability Insights

  • N-Substituted 2-arylacetamides () form stable crystals via N–H⋯N hydrogen bonds. The target compound’s hydroxy group may facilitate O–H⋯O or O–H⋯S interactions, altering packing motifs .
  • Thiophene rings in the target compound could promote π-stacking, similar to indole derivatives in , but with distinct electronic profiles .

Q & A

Q. What methods are recommended for structural characterization of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic techniques.
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon frameworks, focusing on thiophene ring protons (δ 6.5–7.5 ppm) and hydroxyethyl/acetamide groups (δ 2.0–4.0 ppm) .
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, O-H stretch at ~3200–3600 cm1^{-1}) .
  • X-ray Crystallography : Employ SHELXL for refinement to resolve bond lengths/angles (e.g., C-N: 1.30–1.50 Å) and spatial arrangement .

Q. How can the synthesis of this compound be optimized for yield and purity?

  • Methodological Answer : A multi-step synthesis typically involves:

Thiophene Substitution : React thiophene derivatives with hydroxyethyl precursors under anhydrous conditions (e.g., THF, 0–5°C) .

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane with triethylamine as a base to minimize side reactions .

Purification : Crystallization from ethanol or ethyl acetate improves purity (>95%); monitor via TLC (hexane:EtOAc, 3:1) .

Q. What reaction pathways are feasible for modifying the thiophene or hydroxyethyl groups?

  • Methodological Answer : Key reactions include:
  • Oxidation : Use m-CPBA to oxidize thiophene sulfur, forming sulfoxide derivatives (monitor via 13C^{13}C-NMR) .
  • Nucleophilic Substitution : Replace hydroxy groups with halides (e.g., SOCl2_2 for Cl substitution) under reflux .
  • Hydrogen Bonding Studies : Titrate with DMSO-d6_6 in NMR to assess hydroxy group interactions .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reaction mechanisms?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model thiophene π-electron systems and acetamide charge distribution .
  • Reaction Pathways : Simulate nucleophilic attack on the acetamide carbonyl using Gaussian09; validate with experimental kinetic data .
  • Contradiction Handling : Compare DFT-predicted bond lengths with crystallographic data to refine exchange-correlation terms .

Q. What experimental designs are robust for evaluating biological activity (e.g., antimicrobial)?

  • Methodological Answer :
  • In Vitro Assays :
  • MIC Determination : Use broth microdilution (e.g., against S. aureus ATCC 25923) with 96-well plates (concentration range: 2–512 µg/mL) .
  • Cytotoxicity : Test on HEK-293 cells via MTT assay (48h exposure) to establish selectivity indices .
  • Target Identification : Perform molecular docking (AutoDock Vina) against E. coli DNA gyrase (PDB: 1KZN) to prioritize candidates .

**How to resolve crystallographic data contradictions in polymorphic forms?

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